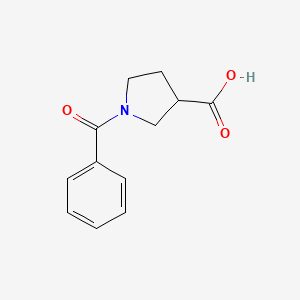

1-Benzoyl-pyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-5,10H,6-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFZAZFRGJPWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284847 | |

| Record name | 1-Benzoyl-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113558-92-2 | |

| Record name | 1-Benzoyl-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113558-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoyl-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrrolidine and Benzoyl Pyrrolidine Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. nih.gov Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its importance. nih.gov The saturated and three-dimensional nature of the pyrrolidine scaffold allows for a greater exploration of chemical space compared to its flat, aromatic counterparts, a desirable attribute in drug design. nih.gov This structural feature enables the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets. nih.gov

The introduction of a benzoyl group onto the pyrrolidine nitrogen, creating a benzoyl-pyrrolidine scaffold, further enhances the molecular diversity and potential for biological activity. The benzoyl moiety can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which can significantly influence the binding affinity and selectivity of a molecule for its target receptor. This combination of a flexible, chiral pyrrolidine core with the rigid, aromatic benzoyl group creates a privileged scaffold that has been successfully employed in the development of a wide range of therapeutic agents.

Historical Context and Evolution of Research on Pyrrolidine 3 Carboxylic Acid Derivatives

The study of pyrrolidine-3-carboxylic acid and its derivatives has a rich history rooted in the exploration of amino acids and their analogues. Early research focused on the synthesis and characterization of these compounds as unnatural amino acids, with an interest in their potential to influence biological systems. Over the decades, the field has evolved significantly, driven by advancements in synthetic methodologies and a deeper understanding of the role of molecular structure in biological function.

The development of asymmetric synthesis has been particularly pivotal, allowing for the stereocontrolled preparation of chiral pyrrolidine-3-carboxylic acid derivatives. This has been crucial for investigating the structure-activity relationships (SAR) of these compounds, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. More recent research has focused on the incorporation of the pyrrolidine-3-carboxylic acid scaffold into more complex molecules to modulate their pharmacokinetic and pharmacodynamic properties. The ongoing exploration of novel synthetic routes, such as organocatalytic enantioselective Michael addition reactions, continues to expand the accessible chemical space of these derivatives. rsc.orgresearchgate.net

Scope of Academic Inquiry into 1 Benzoyl Pyrrolidine 3 Carboxylic Acid

While extensive research has been conducted on the broader class of pyrrolidine-3-carboxylic acid derivatives, academic inquiry specifically targeting 1-Benzoyl-pyrrolidine-3-carboxylic acid is more focused. The primary interest in this compound lies in its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Researchers utilize this compound as a starting material or key intermediate in the development of novel compounds targeting a range of biological pathways. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amide, allows for a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the benzoyl group can be modified or cleaved if necessary. This chemical tractability makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it serves as a foundational structure for creating derivatives with potential antimicrobial and antioxidant properties. researchgate.net

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 1-benzoylpyrrolidine-3-carboxylic acid |

| CAS Number | 113558-92-2 |

| Predicted XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

This data is sourced from the PubChem database.

Key Research Challenges and Opportunities Pertaining to the Compound

Approaches to the Pyrrolidine-3-carboxylic Acid Core Synthesis

The asymmetric synthesis of the pyrrolidine-3-carboxylic acid core is a critical step that dictates the stereochemistry of the final molecule. Various strategies have been developed to achieve high enantiopurity and diastereoselectivity.

Organocatalytic Asymmetric Michael Addition Reactions for Pyrrolidine Ring Formation

Organocatalytic asymmetric Michael addition reactions have emerged as a powerful tool for the enantioselective synthesis of pyrrolidine rings. This approach often involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a small chiral organic molecule.

A notable example is the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids through the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgsci-hub.se This reaction sequence can produce highly enantiomerically enriched products. For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been synthesized with 97% enantiomeric excess (ee) in a two-step process. sci-hub.se The initial Michael addition product can be subsequently transformed into the desired pyrrolidine derivative through reductive amination. researchgate.net

The choice of organocatalyst is crucial for achieving high stereoselectivity. Cinchona alkaloid-derived bifunctional amino-squaramide catalysts have proven effective in domino Michael/acyl transfer reactions. researchgate.net Similarly, chiral cyclohexanediamine-derived primary amine thioureas are efficient catalysts for the conjugate addition of nitroalkanes to enones, providing access to functionalized chiral γ-keto esters in high yields and with excellent enantioselectivities (up to 98% ee). researchgate.net

Table 1: Organocatalytic Asymmetric Michael Addition for Pyrrolidine-3-Carboxylic Acid Derivatives

| Michael Acceptor | Nucleophile | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-Alkyl-substituted 4-oxo-2-enoates | Nitroalkanes | Chiral amine/thiourea (B124793) | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | Up to 97% | sci-hub.se |

| Chalcones | Nitroalkanes | Chiral squaramides | Michael adducts | 93-96% | researchgate.net |

| Acyclic α,β-unsaturated enones | 2-Nitropropane | Chiral imidazoline | Michael adducts | Up to 86% | researchgate.net |

Cyclization Reactions for Pyrrolidine Ring Construction

Various cyclization strategies are employed to construct the pyrrolidine ring, often with a high degree of stereocontrol. One of the most prominent methods is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. This reaction can generate multiple stereocenters in a single step with predictable stereochemistry. The stereoselectivity at positions 2 and 5 is influenced by the geometry of the ylide, while the stereochemistry at positions 3 and 4 is determined by the orientation of the substituents on the dipolarophile.

For instance, the reaction of isatin (B1672199) or acenaphthoquinone with secondary amino acids like sarcosine (B1681465) or proline generates azomethine ylides in situ. These can then react with dipolarophiles, such as C3-β-cholesterolacrylate, to yield spiro-pyrrolidine/pyrrolizine derivatives as single isomers.

Another approach involves the tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of readily available chiral N-allyl oxazolidines. nih.gov This method provides a diastereoselective route to substituted pyrrolidines.

Table 2: Cyclization Reactions for Pyrrolidine Ring Construction

| Reaction Type | Reactants | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylides + Alkenes | - | High stereoselectivity, formation of multiple stereocenters | |

| Hydrozirconation-Cyclization | N-allyl oxazolidines | Zirconium, Lewis Acid | Diastereoselective synthesis | nih.gov |

| Intramolecular Cyclization | Alkene precursors | Grubbs catalyst | Formation of 2-pyrroline derivatives | mdpi.com |

Chiral Building Block Strategies for Enantiopure Pyrrolidine Cores

The use of readily available chiral molecules as starting materials is a robust strategy for the synthesis of enantiopure pyrrolidine cores. L-proline, with its inherent chirality, is a frequently utilized building block. mdpi.com Another important chiral precursor is pyroglutamic acid, which can be sourced from glutamic acid.

For example, L-pyroglutamic acid can be converted into a thiolactam intermediate, which then undergoes further transformations to yield 2,5-disubstituted pyrrolidines. acs.org In a different approach, a pyroglutamic acid-derived hemiaminal can be activated by a Lewis acid, followed by the trans-selective addition of cyanide to introduce a substituent at the 5-position. acs.org Subsequent reduction and functional group manipulations lead to the desired chiral pyrrolidine.

Aspartic acid is another valuable chiral starting material. An efficient synthesis of enantiomerically pure β-proline and homo-β-proline has been described starting from aspartic acid. A key step in this synthesis involves the formation of a 1,4-biselectrophile, followed by rearrangement via an aziridinium (B1262131) intermediate and subsequent ring closure. researchgate.net

Table 3: Chiral Building Blocks for Pyrrolidine Core Synthesis

| Chiral Starting Material | Key Intermediate(s) | Resulting Pyrrolidine Derivative | Reference |

|---|---|---|---|

| L-Pyroglutamic Acid | Thiolactam, Hemiaminal | 2,5-disubstituted pyrrolidines | acs.org |

| Aspartic Acid | 1,4-biselectrophile, Aziridinium intermediate | Enantiomerically pure β-proline | researchgate.net |

Stereoselective Hydroacylation and Related Transformations

Stereoselective hydroacylation, the addition of a C-H bond of an aldehyde across a carbon-carbon multiple bond, offers a direct and atom-economical route to ketones. While direct application to the synthesis of the pyrrolidine-3-carboxylic acid core is less common, related transformations like hydroalkylation and hydroarylation of pyrrolines are well-established.

Rhodium-catalyzed enantioselective intramolecular hydroacylation of trisubstituted alkenes has been reported to produce polycyclic architectures with high enantioselectivities (up to 99% ee) and diastereoselectivities (typically >20:1). nih.gov This methodology demonstrates the potential for creating chiral centers in a controlled manner. Iridium catalysts have also been investigated for hydroacylation reactions, proceeding through oxidative addition, olefin insertion, and reductive elimination. beilstein-journals.org

More directly related to pyrrolidine synthesis, cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines provides a route to enantioenriched 3-methylpyrrolidine (B1584470) derivatives with excellent enantioselectivity. nih.gov This highlights the utility of hydrofunctionalization reactions in accessing substituted pyrrolidines.

Installation of the 1-Benzoyl Moiety

Once the pyrrolidine-3-carboxylic acid core is synthesized, the final step is the installation of the benzoyl group onto the nitrogen atom.

N-Acylation Reactions with Benzoyl Halides and Activated Benzoyl Derivatives

The most common method for introducing the benzoyl group is through N-acylation using benzoyl chloride or other activated benzoyl derivatives. The Schotten-Baumann reaction is a classic and widely used method for this transformation. byjus.comquora.comchemistnotes.com This reaction is typically carried out in a two-phase system consisting of water and an organic solvent. An aqueous base, such as sodium hydroxide, neutralizes the hydrochloric acid generated during the reaction, while the reactants and the product remain in the organic phase. wikipedia.org

The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of benzoyl chloride. The base facilitates the reaction by deprotonating the nitrogen, increasing its nucleophilicity, and by neutralizing the HCl byproduct. byjus.comchemistnotes.com Pyridine can also be used as a base and has been shown to enhance the acylating power of acyl chlorides. byjus.com

The benzoylation of various amines, including cyclic amines like piperidine (B6355638), has been well-documented using Schotten-Baumann conditions. orgsyn.org This method is generally high-yielding and can be applied to the N-benzoylation of the pyrrolidine-3-carboxylic acid core.

Table 4: N-Acylation with Benzoyl Halides

| Substrate | Acylating Agent | Base | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Amines/Pyrrolidines | Benzoyl Chloride | Aqueous NaOH | Two-phase system (water/organic solvent) | N-Benzoyl amides/pyrrolidines | byjus.comwikipedia.org |

| Amines/Pyrrolidines | Benzoyl Chloride | Pyridine | - | N-Benzoyl amides/pyrrolidines | byjus.com |

| Piperidine | Benzoyl Chloride | Sodium Hydroxide | Aqueous | Benzoyl piperidine | orgsyn.org |

Condensation Reactions for N-Benzoyl Thiourea Derivatives

A significant class of derivatives is formed by converting the pyrrolidine nitrogen into an N-benzoyl thiourea moiety. This transformation is typically achieved through a condensation reaction. The synthesis involves reacting a pyrrolidine derivative with benzoyl isothiocyanate. mersin.edu.tr

This process generally follows a two-step sequence:

Generation of Benzoyl Isothiocyanate : Benzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in a suitable solvent like acetone. This generates benzoyl isothiocyanate in situ. nih.gov

Condensation with Pyrrolidine : The appropriate pyrrolidine compound, which has a free secondary amine, is then added to the reaction mixture. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the N-benzoyl thiourea derivative. mersin.edu.trnih.gov

Research has demonstrated the synthesis of novel N-benzoyl-thiourea-pyrrolidine carboxylic acid derivatives in good to excellent yields (75–94%) by reacting pyrrolidine precursors with benzoyl isothiocyanate in acetonitrile. mersin.edu.tr These thiourea derivatives are versatile building blocks and have been studied for various biological activities. mersin.edu.trnih.gov

Table 2: Synthesis of N-Benzoyl Thiourea Pyrrolidine Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| Substituted Pyrrolidine (with N-H) | Benzoyl isothiocyanate | Condensation / Nucleophilic Addition | N-Benzoyl thiourea-pyrrolidine derivative | 75-94% | mersin.edu.tr |

Post-Synthetic Functionalization and Derivatization at Pyrrolidine Positions

Once the this compound core is assembled, its chemical diversity can be expanded through functionalization at various positions on the pyrrolidine ring. These post-synthetic modifications are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Directed C(sp³)–H Functionalization Approaches

A powerful strategy for modifying the saturated pyrrolidine ring is directed C(sp³)–H functionalization. This technique uses a directing group attached to the molecule to guide a transition metal catalyst, typically palladium, to a specific C–H bond, enabling its conversion into a C–C or C-heteroatom bond. acs.orgnih.gov

For pyrrolidine-3-carboxylic acid derivatives, an amide-based directing group at the C3 position can be used to selectively functionalize the C4 position. acs.org An aminoquinoline (AQ) auxiliary attached to the C3 carboxylic acid has been shown to effectively direct the palladium-catalyzed arylation of the C(4)–H bond. acs.org This approach offers excellent regio- and stereoselectivity, yielding cis-3,4-disubstituted pyrrolidines. acs.org The reaction conditions are often silver-free and can use inexpensive bases like potassium carbonate. acs.org This method allows for the introduction of a wide array of aryl groups onto the pyrrolidine scaffold, significantly diversifying the core structure. acs.orgnih.gov

Stereocontrolled Substituent Introduction at C3 and C4

Achieving specific stereochemistry at the C3 and C4 positions is critical, as the biological activity of pyrrolidine derivatives can be highly dependent on their three-dimensional structure. nih.gov Several methods have been developed for the stereocontrolled synthesis of 3,4-disubstituted pyrrolidines.

1,3-Dipolar Cycloaddition : The reaction between an azomethine ylide and an activated olefin is a classic and effective method for constructing the pyrrolidine ring in a stereospecific manner. nih.govresearchgate.net By choosing chiral starting materials or catalysts, this method can provide enantiomerically enriched products.

Asymmetric Michael Addition : Organocatalytic enantioselective Michael addition reactions have been developed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess. researchgate.netrsc.org This strategy involves the addition of a nitroalkane to a 4-oxo-2-enoate, followed by cyclization and reduction to form the pyrrolidine ring with controlled stereocenters. rsc.orgnii.ac.jp

Directed C–H Arylation : As mentioned previously, the palladium-catalyzed C–H arylation using a C3 directing group provides excellent stereocontrol, leading selectively to cis-3,4-disubstituted products. acs.org Furthermore, conditions can be adjusted to allow for epimerization to access the corresponding trans-isomers, providing access to a wider range of stereoisomers. acs.org

Diversification of the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position is a versatile handle for further derivatization. It can be readily converted into a variety of other functional groups, leading to the creation of extensive compound libraries.

Common transformations include:

Amide Formation : The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This is one of the most common diversification strategies. For example, the 5'-carboxylate group of certain analogs has been coupled with amino acids to explore receptor binding pockets in a diversity-oriented fashion. nih.gov Standard peptide coupling reagents are typically used for this transformation.

Esterification : Reaction with alcohols under acidic conditions or using coupling agents can produce a variety of esters.

Reduction : The carboxylic acid can be reduced to a primary alcohol, which can then be used in subsequent functionalization reactions.

These derivatizations allow for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological applications.

Mechanistic Pathways of Pyrrolidine Ring Formation

The construction of the pyrrolidine scaffold can be achieved through various synthetic strategies, each with its own mechanistic nuances that control the stereochemical outcome of the reaction.

Aziridinium ions are highly reactive, strained intermediates that can be harnessed for the stereospecific synthesis of pyrrolidines. Their formation and subsequent ring-opening reactions are pivotal in controlling the stereochemistry of the final product. The generation of aziridinium ions can be achieved by the addition of an electrophile to a nonactivated aziridine. nih.gov These intermediates can then undergo nucleophilic attack, leading to ring-opened products. In the context of pyrrolidine synthesis, intramolecular cyclization involving an aziridinium ion can lead to the formation of the five-membered ring with a high degree of stereocontrol.

The stereospecificity of these cyclizations arises from the constrained geometry of the aziridinium ion intermediate. The nucleophilic attack typically proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. By carefully choosing the starting materials and reaction conditions, it is possible to control which carbon of the aziridinium ring is attacked, thereby dictating the stereochemistry of the resulting pyrrolidine. Recent developments have also explored the generation of aziridinium ylides from the reaction of aziridines with metal carbenes, which can then undergo stereocontrolled rearrangements to yield complex N-heterocycles. nih.gov

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. mdpi.com Chiral secondary amines, such as proline and its derivatives, are commonly employed as catalysts. These catalysts react with carbonyl compounds to form enamine or iminium ion intermediates, which then participate in cycloaddition reactions to form the pyrrolidine ring. The stereochemical outcome of these reactions is determined by the transition state geometry, which is influenced by the steric and electronic properties of the organocatalyst.

For instance, in the Michael addition of aldehydes to nitroolefins catalyzed by pyrrolidine-based organocatalysts, the catalyst forms an enamine intermediate with the aldehyde. beilstein-journals.org The bulky substituents on the catalyst then direct the approach of the nitroolefin, leading to the formation of one enantiomer in excess. beilstein-journals.org Transition state analysis using computational methods, such as Density Functional Theory (DFT), has been instrumental in elucidating the factors that control asymmetric induction. acs.org These studies have shown that non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst, substrates, and solvent molecules play a crucial role in stabilizing the favored transition state that leads to the major enantiomer. nih.govnih.gov The development of new organocatalysts with tunable steric and electronic properties continues to be an active area of research, enabling the synthesis of a wide range of highly substituted and enantiomerically pure pyrrolidines. mdpi.comrsc.org

Mechanistic Basis of N-Acyl Pyrrolidine Reactivity

The N-benzoyl group in this compound significantly influences the reactivity of the pyrrolidine ring, particularly the stability of the C-N bond. Recent studies have explored novel methods for the activation and cleavage of this otherwise inert bond, opening up new avenues for the transformation of N-acyl pyrrolidines.

The cleavage of the typically robust C-N bond in unstrained N-acyl pyrrolidines presents a significant synthetic challenge. A recently developed strategy employs a combination of a Lewis acid and photoredox catalysis to achieve the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines. nih.govacs.orgnih.gov This method involves the single-electron transfer to the amide carbonyl group, which is facilitated by the coordination of a Lewis acid. nih.govorganic-chemistry.org This coordination makes the amide more susceptible to reduction.

The plausible mechanism begins with the excitation of a photoredox catalyst, which then transfers an electron to the Lewis acid-activated N-benzoyl pyrrolidine. This results in the formation of a radical anion, which subsequently undergoes C2-N bond cleavage to generate a carbon-centered radical. This radical intermediate can then be trapped by various reagents to afford a range of functionalized products. nih.govacs.org

Single-electron transfer (SET) is a key step in the photoredox-catalyzed cleavage of the C-N bond in N-benzoyl pyrrolidines. nih.govresearchgate.net The feasibility of the SET process is dependent on the reduction potential of the N-benzoyl pyrrolidine and the excited-state potential of the photocatalyst. rsc.org Cyclic voltammetry studies have been instrumental in demonstrating that the coordination of a Lewis acid to the amide carbonyl group lowers the reduction potential of the N-benzoyl pyrrolidine, thereby facilitating the SET from the photocatalyst. nih.govresearchgate.net

Once the carbon-centered radical is generated via C-N bond cleavage, it can participate in a variety of radical reactions. nih.gov For instance, intermolecular radical addition to alkenes and alkynes allows for the formation of new C-C bonds. acs.orgorganic-chemistry.org This radical reactivity opens up new possibilities for the "skeletal remodeling" of pyrrolidines into other valuable heterocyclic structures, such as aziridines, γ-lactones, and tetrahydrofurans. nih.govnih.gov

Lewis acid catalysis plays a multifaceted and crucial role in the reductive C-N bond cleavage of N-benzoyl pyrrolidines. nih.govnih.govorganic-chemistry.org As mentioned, the primary role of the Lewis acid, such as Zinc triflate (Zn(OTf)(_2)), is to coordinate to the amide carbonyl oxygen. organic-chemistry.orgresearchgate.net This coordination activates the amide group, making it more electrophilic and thus more susceptible to single-electron reduction by the excited photocatalyst. nih.govacs.org NMR studies have confirmed this coordination, showing a downfield shift of the amide carbonyl carbon signal upon addition of the Lewis acid. nih.govresearchgate.net

The choice of Lewis acid can significantly impact the efficiency and outcome of the reaction. amanote.comresearchgate.net Optimization studies have shown that Zn(OTf)(_2) is a particularly effective Lewis acid for this transformation. organic-chemistry.org The influence of the Lewis acid extends beyond simply facilitating the initial SET event. It can also modulate the reactivity of the resulting radical intermediates and influence the selectivity of subsequent bond-forming reactions. The synergistic combination of Lewis acid and photoredox catalysis represents a powerful strategy for overcoming the inherent stability of the C-N bond in N-acyl pyrrolidines, enabling their conversion into a diverse array of valuable synthetic building blocks. nih.gov

Interactive Data Tables

Table 1: Effect of Lewis Acid on C-N Bond Cleavage

| Entry | Lewis Acid | Solvent | Yield (%) |

| 1 | Zn(OTf)(_2) | CH(_2)Cl(_2) | 95 |

| 2 | Sc(OTf)(_3) | CH(_2)Cl(_2) | 88 |

| 3 | Mg(OTf)(_2) | CH(_2)Cl(_2) | 75 |

| 4 | Cu(OTf)(_2) | CH(_2)Cl(_2) | 62 |

| 5 | None | CH(_2)Cl(_2) | <5 |

Data synthesized from findings in referenced articles, illustrating the critical role of the Lewis acid in promoting the reaction. nih.govorganic-chemistry.org

Table 2: Substituent Effects on the N-Aroyl Group

| Entry | N-Aroyl Substituent | Yield (%) |

| 1 | 4-Methoxybenzoyl | 98 |

| 2 | Benzoyl | 95 |

| 3 | 4-Chlorobenzoyl | 93 |

| 4 | 4-(Trifluoromethyl)benzoyl | 65 |

| 5 | 4-Cyanobenzoyl | 0 |

| 6 | 2-Methylbenzoyl | 0 |

This table, based on experimental results, demonstrates the electronic and steric effects of substituents on the efficiency of the C-N bond cleavage reaction. nih.gov

Detailed Kinetic and Thermodynamic Studies of Key Reactions

A thorough understanding of the synthesis and transformation of this compound necessitates a detailed examination of the kinetics and thermodynamics governing the key reactions involved. These studies provide critical insights into reaction rates, mechanisms, and the feasibility of transformations under various conditions. The primary reactions of interest are the N-benzoylation of the pyrrolidine-3-carboxylic acid precursor and the potential hydrolysis of the resulting amide bond.

Synthesis: N-Benzoylation of Pyrrolidine-3-carboxylic Acid

The synthesis of this compound is typically achieved through the N-benzoylation of pyrrolidine-3-carboxylic acid, often employing benzoyl chloride in the presence of a base. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.

Kinetic Studies:

While specific kinetic data for the N-benzoylation of pyrrolidine-3-carboxylic acid is not extensively documented in the literature, the kinetics of Schotten-Baumann reactions involving secondary amines like proline (a close structural analog) have been studied. The reaction is generally second-order, with the rate dependent on the concentrations of both the amine and the acylating agent.

The rate of acylation is significantly influenced by the nucleophilicity of the amine, the electrophilicity of the acyl chloride, the nature of the solvent, and the base used to neutralize the HCl byproduct. For secondary amines like pyrrolidine derivatives, the reaction rates are generally substantial. Studies on the cyclization of N-benzoyl-α-amino acids, a related intramolecular reaction, have shown that the electronic properties of substituents on the amino acid side chain can influence the reaction rate.

Thermodynamic Studies:

The formation of the amide bond in this compound is a thermodynamically favorable process. The standard enthalpy of formation (ΔHf°) for N-acylated amino acids is generally negative, indicating an exothermic reaction. For instance, the standard enthalpy of formation for the structurally related N-benzoyl-α-alanine has been determined through combustion calorimetry. While a precise value for this compound is not available, an estimation can be made based on group contribution methods and data from analogous compounds.

The Gibbs free energy of formation (ΔGf°) for the amide bond is also negative under standard conditions, driven by the favorable enthalpy change. This indicates that the equilibrium of the N-benzoylation reaction lies far to the side of the product.

Interactive Data Table: Estimated Thermodynamic Parameters for the N-Benzoylation of Pyrrolidine-3-carboxylic Acid

| Thermodynamic Parameter | Estimated Value | Units | Basis for Estimation |

| Enthalpy of Reaction (ΔHrxn) | -40 to -60 | kJ/mol | Based on data for N-benzoylation of similar amino acids and general amide bond formation. |

| Gibbs Free Energy of Reaction (ΔGrxn) | -15 to -25 | kJ/mol | Estimated from the favorable enthalpy and a small entropy change. |

| Equilibrium Constant (Keq) | > 103 | - | Calculated from the estimated ΔGrxn at 298 K. |

Note: These are estimated values based on analogous reactions and theoretical principles. Experimental determination is required for precise figures.

Transformation: Hydrolysis of the Amide Bond

The amide bond in this compound, while stable, can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and pyrrolidine-3-carboxylic acid. The kinetics and thermodynamics of this transformation are crucial for understanding the compound's stability and potential degradation pathways.

Kinetic Studies:

The rate of hydrolysis of N-acyl amino acid derivatives has been a subject of significant research. Studies on the hydrolytic instability of N-acylated amino acid amides have revealed a linear free-energy relationship (LFER) with the Hammett σ constants of substituents on the benzoyl group. acs.org This indicates that the electronic properties of the benzoyl moiety play a crucial role in determining the rate of hydrolysis.

Interactive Data Table: Estimated Kinetic Parameters for the Acid-Catalyzed Hydrolysis of this compound

| Kinetic Parameter | Estimated Value | Units | Conditions | Basis for Estimation |

| First-Order Rate Constant (kobs) | 10-5 - 10-4 | s-1 | 1 M HCl, 25 °C | Based on hydrolysis rates of related N-benzoyl amino acid derivatives. |

| Activation Energy (Ea) | 70 - 90 | kJ/mol | Typical range for amide hydrolysis. | |

| Half-life (t1/2) | 2 - 20 | hours | 1 M HCl, 25 °C | Calculated from the estimated kobs. |

Note: These are estimated values and are highly dependent on the specific reaction conditions such as acid/base concentration, temperature, and solvent.

Thermodynamic Studies:

The hydrolysis of an amide bond is a thermodynamically favorable process, with a negative Gibbs free energy change (ΔGhydrolysis) under standard conditions. This is primarily due to the formation of a more stable carboxylate and ammonium ion (in neutral or acidic/basic solutions, respectively) compared to the starting amide and water.

The standard Gibbs free energy of hydrolysis for a peptide bond is in the range of -2 to -4 kJ/mol. For N-acyl derivatives, this value can be slightly different but remains exergonic. This thermodynamic favorability, however, does not translate to a rapid reaction rate at neutral pH due to a high activation energy barrier, which is why acidic or basic catalysis, or enzymatic action, is typically required for amide bond cleavage to occur at a significant rate.

Conformational Preferences and Stereochemical Influence on Activity

The spatial arrangement of the this compound scaffold is a critical determinant of its interaction with biological targets. Both the flexibility of the pyrrolidine ring and the specific stereochemistry of its chiral centers play pivotal roles in molecular recognition and subsequent biological response.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, a phenomenon often referred to as "pseudorotation". These conformations are typically described as envelope (Cγ-exo and Cγ-endo) forms, where one atom is out of the plane of the other four. The equilibrium between these conformers can be influenced by the nature and position of substituents on the ring.

Inductive and stereoelectronic factors dictated by substituents significantly influence the puckering of the pyrrolidine ring, which in turn affects the compound's pharmacological efficacy. For instance, electronegative substituents at the C4 position can stabilize a specific pucker, pre-organizing the molecule into a conformation that is favorable for binding to its target receptor. This conformational locking can reduce the entropic penalty upon binding, leading to higher affinity. The ability to control the ring's conformation through strategic substitution is a key advantage of the pyrrolidine scaffold in drug design.

The pyrrolidine ring of this compound contains chiral centers, leading to the existence of multiple stereoisomers. The specific spatial orientation of substituents, defined by cis/trans relationships and R/S absolute configurations, is crucial for effective molecular recognition by enantioselective protein targets.

SAR studies have frequently shown a distinct preference for one stereoisomer over others. For example, in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives, the cis-configuration of the substituents at the C3 and C4 positions was found to be preferred over the trans orientation for potent activity. This preference is attributed to the optimal positioning of key pharmacophoric groups within the receptor's binding site. The trans isomers, having a different spatial arrangement, may fail to make the same crucial interactions or may introduce steric clashes, leading to significantly reduced or abolished activity. This highlights the importance of precise stereochemical control during the synthesis of these derivatives to ensure the desired biological profile.

Substituent Effects on the Benzoyl Moiety and Pyrrolidine Ring

The potency and selectivity of this compound derivatives can be finely tuned by modifying the substituents on both the N-benzoyl group and the pyrrolidine ring itself. These modifications alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its binding affinity and pharmacokinetic profile.

The benzoyl moiety offers a versatile platform for introducing a variety of substituents to probe the topology of the receptor's binding pocket. Studies on related N-aroyl VLA-4 antagonists have demonstrated that disubstitution at the 2- and 6-positions of the benzoyl ring is particularly favorable for high potency. nih.gov

The nature of these substituents can vary, with small alkyl groups and halogens being well-tolerated. nih.gov The introduction of substituents at these positions can serve multiple purposes:

Steric hindrance: Bulky groups can influence the rotational freedom around the amide bond, locking the molecule into a bioactive conformation.

Electronic effects: Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chlorine) can modulate the electronic character of the aromatic ring and the adjacent amide bond, potentially enhancing interactions with the receptor.

Systematic analysis has shown that increasing the hydrophobicity of substituents on the phenyl ring can lead to increased apparent binding affinity. nih.govnih.gov The following table summarizes the effects of various substitutions on the benzoyl ring on VLA-4 antagonist activity.

| Substituent Position(s) | Substituent Type | Effect on Activity |

| 2,6- | Small alkyl (e.g., -CH₃) | Favorable, increases potency |

| 2,6- | Halogen (e.g., -Cl, -F) | Favorable, increases potency |

| 4- | Biphenyl, Trifluoromethyl | Increased hydrophobicity, can increase affinity nih.gov |

| Unsubstituted | -H | Generally lower potency than disubstituted analogs |

Modifications to the pyrrolidine ring are critical for optimizing the scaffold's interaction with the target protein. Each position offers a unique vector for introducing new functionalities.

C2 Position: Substituents at the C2 position can have a strong effect on the basicity of the pyrrolidine nitrogen. nih.gov Introducing groups like α-methyl can also provide conformational constraint. For instance, α-methyl-proline has been incorporated into VLA-4 antagonist designs.

C4 Position: This is the most extensively studied position. A wide variety of substituents have been introduced at C4 to modulate activity and pharmacokinetic properties. For example, incorporating N-linked tertiary amines and heteroarylamines at the 4-position of proline-based dipeptides has been shown to improve VLA-4 receptor off-rates. researchgate.net Fluorine substitution (e.g., 4-fluoro-L-proline) is another common strategy used to influence ring pucker and metabolic stability.

C5 Position: The C5 position has also been explored, though less extensively than C4. Introducing aryl groups at this position has been used in the design of antagonists for various receptors. The stereochemistry of the substituent at C5, whether cis or trans relative to the C3-carboxylic acid, is critical for activity.

The following table provides examples of modifications at these positions and their general impact.

| Position | Modification Example | Observed Impact |

| C2 | α-Methyl group | Provides conformational constraint |

| C4 | N-linked heteroarylamines | Can improve receptor off-rates researchgate.net |

| C4 | Fluorine | Influences ring pucker, can improve metabolic stability |

| C5 | Phenyl group | Can increase binding affinity depending on stereochemistry |

Comparative SAR with Related Privileged Structures (e.g., Benzoylpiperidine Fragment)

In the landscape of medicinal chemistry, both the pyrrolidine and piperidine rings are classified as "privileged structures" due to their frequent appearance in a multitude of biologically active compounds across various therapeutic areas. The substitution of a this compound scaffold for a related privileged structure, such as the benzoylpiperidine fragment, represents a key strategy in drug discovery aimed at modulating potency, selectivity, and pharmacokinetic properties. This comparative analysis of their structure-activity relationships (SAR) delves into the subtle yet significant impact of altering the heterocyclic ring size from a five-membered pyrrolidine to a six-membered piperidine.

The fundamental difference between the pyrrolidine and piperidine cores lies in their conformational flexibility and the spatial orientation of their substituents. The five-membered pyrrolidine ring is more conformationally constrained than the six-membered piperidine ring. This relative rigidity of the pyrrolidine scaffold can be advantageous in drug design, as it may pre-organize the pharmacophoric elements in a conformation that is optimal for binding to a specific biological target, potentially leading to higher affinity and selectivity. Conversely, the greater flexibility of the piperidine ring allows it to adopt a wider range of conformations, which might be necessary to fit into a more accommodating or dynamic binding pocket.

A critical aspect of this comparative SAR is the impact of ring size on the functional activity of ligands, particularly for G protein-coupled receptors (GPCRs). Research has shown that seemingly minor structural modifications, such as the addition of a single methylene (B1212753) group to enlarge a pyrrolidine ring to a piperidine, can have profound effects on a compound's pharmacological profile. In some instances, this modification can switch a compound from being a strong partial agonist to having minimal functional agonism, even when the binding affinity remains largely unchanged. acs.org This highlights that the precise geometry and vectoral presentation of substituents, dictated by the underlying heterocyclic scaffold, are crucial determinants of functional outcome.

For instance, in the development of histamine (B1213489) H3 and sigma-1 receptor antagonists, the nature of the cyclic amine has been shown to be a key structural element for dual activity. In one study, the replacement of a piperazine (B1678402) moiety with a piperidine ring dramatically altered the compound's activity profile, underscoring the significant influence of the heterocyclic core on target engagement and selectivity. nih.gov

The position of the carboxylic acid group, at the 3-position in the pyrrolidine scaffold and typically at the 4-position in the analogous piperidine scaffold, also plays a pivotal role in the comparative SAR. The different substitution patterns on the non-aromatic rings lead to distinct three-dimensional arrangements of the key pharmacophoric features—the benzoyl group, the cyclic amine, and the carboxylic acid. These differences in spatial orientation can lead to altered interactions with receptor binding sites.

The following table provides a conceptual comparison of the general SAR trends observed when substituting a this compound scaffold with a 1-benzoylpiperidine-4-carboxylic acid scaffold, based on established principles of medicinal chemistry.

| Feature | This compound Derivatives | 1-Benzoylpiperidine-4-carboxylic Acid Derivatives | Rationale for SAR Differences |

| Conformational Flexibility | More constrained, leading to a more defined spatial arrangement of substituents. | More flexible, allowing for a wider range of accessible conformations. | The five-membered ring has a higher energy barrier to pseudorotation compared to the chair-boat interconversion of the six-membered ring. |

| Potential for Agonism/Antagonism | The rigid scaffold may favor a specific conformation required for agonism or potent antagonism. | The flexible scaffold may adapt to different receptor states, potentially leading to varied functional outcomes. | Subtle changes in ligand conformation can stabilize different receptor conformations, leading to agonism, partial agonism, or antagonism. acs.org |

| Selectivity | The more defined structure can lead to higher selectivity for a specific receptor subtype. | May exhibit broader selectivity due to its ability to conform to the binding sites of multiple related receptors. | A rigid ligand is less likely to fit into the binding pockets of off-target proteins. |

| Binding Affinity | Can be very high if the constrained conformation perfectly complements the receptor binding site. | Can be high due to the ability to adopt an optimal binding conformation, but may incur an entropic penalty upon binding. | The pre-organization of a rigid ligand can reduce the entropic cost of binding. |

Computational Chemistry and Molecular Modeling of 1 Benzoyl Pyrrolidine 3 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn predicts chemical reactivity. For 1-Benzoyl-pyrrolidine-3-carboxylic acid, these calculations can elucidate several key features.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how the molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the benzoyl and carboxyl groups would be expected to be regions of high negative potential, while the hydrogen of the carboxylic acid would be a site of positive potential. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition by biological targets.

Table 1: Illustrative Calculated Electronic Properties of a Pyrrolidine (B122466) Derivative

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall molecular polarity |

Note: Data are illustrative and based on typical values for similar organic molecules, not from specific calculations on this compound.

Reaction Pathway Analysis using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. mdpi.comrsc.org The synthesis of the pyrrolidine scaffold often involves reactions like the 1,3-dipolar cycloaddition, where an azomethine ylide reacts with an alkene to form the five-membered ring. nih.govacs.org

Computational studies on such reactions can map out the entire energy landscape of the process. researchgate.net This involves locating the structures of reactants, transition states, intermediates, and products. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. acs.org DFT calculations can distinguish between different possible pathways, such as concerted versus stepwise mechanisms, and predict the regio- and stereoselectivity of the reaction. acs.orgnih.gov For example, in the synthesis of substituted pyrrolidines, DFT can explain why a particular stereoisomer is formed preferentially by comparing the activation energies of the transition states leading to different products. acs.orgwhiterose.ac.uk

This type of analysis could be applied to explore the synthesis of this compound or to predict its reactivity in subsequent functionalization reactions. For instance, DFT could model the reaction at the carboxylic acid group or substitution on the benzoyl ring, guiding synthetic efforts by predicting the most favorable reaction conditions.

Molecular Dynamics Simulations for Conformational Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov For a molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape.

Key conformational features include:

Amide Bond Isomerization: The benzoyl group is attached via an amide bond, which can exist in cis or trans conformations. The rotation around this bond has a significant energy barrier, and the equilibrium between these states can influence binding to a biological target. nih.govnih.gov

Carboxylic Acid Group Orientation: The orientation of the carboxylic acid's hydroxyl group can be described as syn or anti. While the syn conformation is generally more stable in the gas phase, interactions with a solvent like water can stabilize the anti state. chemrxiv.orgescholarship.org

MD simulations, by sampling these motions over nanoseconds to microseconds, can reveal the preferred conformations in different environments (e.g., in a vacuum vs. in aqueous solution) and the dynamics of transitions between them. nih.govresearchgate.net This information is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Table 2: Key Conformational Equilibria in this compound

| Structural Feature | Possible Conformations | Primary Influencing Factors |

|---|---|---|

| Pyrrolidine Ring | Cγ-endo vs. Cγ-exo pucker | Steric and electronic effects of substituents |

| N-Benzoyl Amide Bond | cis vs. trans | Steric hindrance, solvent effects |

| Carboxylic Acid | syn vs. anti O-H orientation | Intramolecular H-bonding, solvent interactions |

Ligand-Target Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design, where scientists aim to design molecules that fit precisely into the binding site of a target protein to modulate its activity. mdpi.com

For derivatives of this compound, docking studies can predict how they might interact with a specific enzyme or receptor. The process involves:

Obtaining the 3D structure of the target protein, often from crystallographic data.

Generating a low-energy conformation of the ligand.

Systematically sampling many possible orientations of the ligand within the protein's active site.

Using a scoring function to estimate the binding affinity for each orientation, with lower scores typically indicating better binding. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For example, the carboxylic acid group could form hydrogen bonds with basic amino acid residues (like lysine (B10760008) or arginine) in the active site, while the benzoyl group could engage in hydrophobic or π-stacking interactions with aromatic residues (like phenylalanine or tyrosine). nih.govmdpi.com These insights are invaluable for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective derivatives. acs.orgmdpi.com Pyrrolidine carboxamides, for instance, have been successfully developed as inhibitors for enzymes like 11β-HSD1 and enoyl acyl carrier protein reductase based on such computational approaches. nih.govnih.gov

In Silico Library Design and Virtual Screening Methodologies

Building on the foundation of the core this compound scaffold, computational methods can be used to design and evaluate vast libraries of virtual compounds. This process, known as in silico library design and virtual screening, accelerates the discovery of new drug candidates. nih.gov

The process begins by defining points of diversification on the core scaffold. For this compound, these could include various substitutions on the benzoyl ring or converting the carboxylic acid to different esters or amides. A virtual library containing thousands or even millions of these derivatives can then be generated computationally.

This large library is then subjected to virtual screening to identify a smaller subset of promising compounds. Common virtual screening techniques include:

Structure-Based Virtual Screening (SBVS): This involves docking every compound in the library into the active site of a target protein. mdpi.com Compounds are ranked based on their docking scores, and the top-ranking molecules are selected for synthesis and experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, screening can be based on the properties of known active molecules. This can involve searching for compounds with similar 2D or 3D structures or using a pharmacophore model, which defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. nih.gov

These in silico approaches dramatically reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of being active. researchgate.net The pyrrolidine scaffold is frequently used in such library designs for discovering inhibitors of various enzymes, including carbonic anhydrase and acetylcholinesterase. researchgate.net

Advanced Research Applications of 1 Benzoyl Pyrrolidine 3 Carboxylic Acid As a Chemical Scaffold

Development of Enzyme Inhibitors and Modulators

The inherent structural features of the 1-benzoyl-pyrrolidine-3-carboxylic acid scaffold make it an excellent starting point for the design of specific enzyme inhibitors and receptor modulators. The pyrrolidine (B122466) ring acts as a rigid backbone, positioning the aromatic benzoyl group and the carboxylic acid moiety in defined spatial orientations to facilitate precise interactions with the active sites of target proteins.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mersin.edu.tr The pyrrolidine carboxylic acid scaffold has been utilized in the synthesis of novel cholinesterase inhibitors.

In one study, a series of N-benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole (B134444) moiety were synthesized and evaluated for their inhibitory potency against AChE and BChE. mersin.edu.tr The results indicated that these compounds were more effective and selective against AChE than BChE. Several derivatives demonstrated significant inhibition, highlighting the potential of the modified pyrrolidine scaffold in this area. mersin.edu.tr

Table 1: Cholinesterase Inhibition by N-benzoylthiourea-pyrrolidine Carboxylic Acid Derivatives

| Compound | Concentration | % Inhibition (AChE) | % Inhibition (BChE) |

|---|---|---|---|

| 1ab | 10⁻³ M | >65% | <50% |

| 10⁻⁴ M | >88% | <50% | |

| 1ac | 10⁻³ M | >65% | <50% |

| 10⁻⁴ M | >88% | <50% | |

| 2ab | 10⁻³ M | >65% | <50% |

| 10⁻⁴ M | >88% | <50% |

Data sourced from a study on N-benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety. mersin.edu.tr

Poly(ADP-ribose) polymerases (PARP) are enzymes crucial for DNA repair processes, and their inhibition is a promising strategy in cancer therapy. mdpi.com The pyrrolidine nucleus has been incorporated into the design of potent PARP inhibitors. Researchers have synthesized benzimidazole (B57391) carboxamides that feature a pyrrolidine ring at the 2-position. nih.gov By functionalizing the pyrrolidine nitrogen with various aromatic groups, potent inhibitors of PARP-1 and PARP-2 were developed. nih.gov This approach underscores the utility of the N-substituted pyrrolidine scaffold, akin to the N-benzoyl structure, in creating effective PARP inhibitors. nih.gov Further studies have explored pyrrolocarbazoles and other complex heterocyclic systems incorporating pyrrolidine-like structures to achieve high inhibitory activity. nih.govnih.gov

Endothelin receptors, particularly the ETA and ETB subtypes, are involved in vasoconstriction and cell proliferation, making them targets for cardiovascular disease therapies. The pyrrolidine-3-carboxylic acid core is a well-established scaffold for potent endothelin receptor antagonists. nih.govnih.gov

Research has shown that 2,4-diaryl substituted pyrrolidine-3-carboxylic acid derivatives can be highly potent and selective ETA receptor antagonists. nih.gov For instance, the compound ABT-627, a derivative in this class, binds to the ETA receptor with a high affinity (Ki of 0.034 nM) and exhibits a 2000-fold selectivity over the ETB receptor. nih.gov Structure-activity relationship studies have demonstrated that modifications to the substituent on the nitrogen atom of the pyrrolidine ring are critical for modulating affinity and achieving a balanced ETA/ETB antagonist profile. nih.gov Replacing the N,N-dialkylacetamide side chain in ETA-selective antagonists with an N,S-dialkylsulfonamidoethyl group can introduce substantial ETB affinity, leading to mixed antagonists with sub-nanomolar affinities for both receptor subtypes. nih.gov

Beta-secretase 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides that form plaques in the brain. nih.govwikipedia.org The development of small-molecule BACE-1 inhibitors is a major focus of medicinal chemistry. nih.gov While direct studies on this compound as a BACE-1 inhibitor are not prominent, structurally similar scaffolds have proven effective. For example, a synthetic route to develop analogs of the drug Donepezil involved the creation of an intermediate, 1-benzoylpiperidine-4-carboxylic acid. nih.gov This N-benzoyl cyclic amino acid structure shows the viability of this chemical motif for designing molecules that can interact with the BACE-1 active site, suggesting the potential of the corresponding pyrrolidine scaffold for similar applications. nih.gov

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that regulate lipid and glucose metabolism, making them targets for treating metabolic syndrome and type 2 diabetes. nih.gov There are three main isoforms: PPAR-α, PPAR-γ, and PPAR-β/δ. nih.gov

The pyrrolidine-3-carboxylic acid scaffold has been successfully employed to create potent dual PPARα/γ agonists. nih.gov A series of 4-benzylpyrrolidine-3-carboxylic acid derivatives were developed using a 1,3-dipolar cycloaddition reaction. Structure-activity relationship (SAR) studies revealed several key findings:

The cis-configuration of the substituents at the C-3 and C-4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov

N-carbamoyl and N-aryl substitutions on the pyrrolidine nitrogen provided potent and balanced dual agonists. nih.gov

Specifically, compounds 25 and 26 (cis-3R,4S-configured) demonstrated potent dual agonistic activity. nih.gov

Table 2: Activity of Pyrrolidine-Based PPAR Agonists

| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) |

|---|---|---|

| 25 | Low nanomolar range | Low nanomolar range |

| 26 | Low nanomolar range | Low nanomolar range |

Data sourced from a study on 4-benzylpyrrolidine-3-carboxylic acid derivatives. nih.gov

These findings highlight the importance of the N-substituent, such as a benzoyl group, in modulating the activity of pyrrolidine-based PPAR agonists.

Applications as Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis

Chiral pyrrolidines are foundational structures in the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions enantioselectively, avoiding the use of metals. mdpi.com The pyrrolidine ring, famously exemplified by the amino acid proline, provides a rigid scaffold that can effectively control the stereochemical outcome of a reaction. mdpi.com

Derivatives of pyrrolidine are used to create a sterically demanding and well-defined chiral environment around a catalytic center. nih.gov The effectiveness of these catalysts often relies on the substituents on the pyrrolidine ring, which can be tuned to optimize reactivity and selectivity for specific transformations, such as Michael additions of aldehydes to nitroolefins. nih.gov

The this compound structure possesses all the key features for a potential organocatalyst or chiral auxiliary:

A Chiral Center: The stereocenter at C-3 allows for the transfer of chirality.

A Secondary Amine Precursor: The N-benzoyl group is an amide, but the core pyrrolidine nitrogen is central to the structure's catalytic potential in aminocatalysis.

A Directing Group: The carboxylic acid at C-3 can act as a hydrogen-bond donor, coordinating with substrates to direct their approach to the catalyst's active site. mdpi.com

By modifying the N-benzoyl group and utilizing the chiral framework, this compound can serve as a valuable building block for the synthesis of new, highly modular, and efficient organocatalysts for asymmetric synthesis. nih.gov

Chemical Biology Probes for Target Identification and Validation

Chemical biology probes are indispensable tools for dissecting complex biological processes. They are small molecules designed to interact with specific protein targets, enabling the study of their functions in a cellular context. The development of such probes often relies on a modular design, incorporating a recognition element, a reactive group, and a reporter tag. The this compound scaffold provides a robust framework for the synthesis of such probes.

The pyrrolidine core can be systematically functionalized to generate libraries of compounds with diverse pharmacophoric features, which is crucial for identifying potent and selective binders for a target of interest. The benzoyl group on the nitrogen atom not only protects the amine but also offers a site for modification to enhance binding affinity or introduce reporter groups. The carboxylic acid at the 3-position serves as a convenient attachment point for linkers, which can be further derivatized with photoreactive groups for covalent labeling of the target protein or with fluorescent dyes or biotin (B1667282) tags for visualization and pulldown experiments.

While specific examples of this compound being used as a chemical probe are not extensively documented in publicly available literature, the general utility of the pyrrolidine scaffold is well-established. For instance, derivatives of pyrrolidine have been developed as potent and selective inhibitors for a wide range of enzymes and receptors. The principles guiding the design of these inhibitors can be extrapolated to the construction of chemical probes based on the this compound core.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Scaffold Position | Modification | Purpose in Chemical Probe |

| Benzoyl Group | Substitution on the aromatic ring | Modulate binding affinity and selectivity; introduce reporter groups |

| Pyrrolidine Ring | Introduction of substituents | Explore structure-activity relationships; enhance target engagement |

| Carboxylic Acid | Amide bond formation with linkers | Attachment of photoreactive groups, affinity tags, or fluorescent labels |

Design of Precursors for Complex Heterocyclic Architectures

The synthesis of complex heterocyclic molecules is a central theme in modern organic chemistry, driven by the quest for new therapeutic agents with novel mechanisms of action. The rigid, chiral scaffold of this compound makes it an excellent starting material for the construction of more elaborate molecular architectures. The defined stereochemistry of the pyrrolidine ring can be leveraged to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of biologically active compounds.

One of the key synthetic strategies that can be employed with this scaffold is the 1,3-dipolar cycloaddition reaction. nih.gov The azomethine ylide generated from the pyrrolidine ring can react with various dipolarophiles to construct highly substituted and stereochemically complex pyrrolizidine (B1209537) and indolizidine alkaloids, which are known for their diverse biological activities. The benzoyl group can be strategically removed and replaced with other functionalities to further diversify the resulting heterocyclic systems.

Furthermore, the carboxylic acid group can be transformed into a variety of other functional groups, such as amides, esters, or ketones, which can then participate in a range of cyclization reactions to build fused or spirocyclic ring systems. The inherent chirality of the starting material ensures the enantiopurity of the final products, which is a significant advantage in drug discovery programs.

Table 2: Synthetic Transformations of this compound for Heterocycle Synthesis

| Reaction Type | Reagents and Conditions | Resulting Heterocyclic Core |

| 1,3-Dipolar Cycloaddition | Decarboxylation and reaction with an alkene or alkyne | Pyrrolizidines, Indolizidines |

| Intramolecular Cyclization | Conversion of carboxylic acid to an active ester followed by reaction with a nucleophile on the benzoyl group | Fused tetracyclic systems |

| Pictet-Spengler Reaction | Reduction of the carboxylic acid to an alcohol, conversion to an amine, and reaction with an aldehyde | β-carboline derivatives |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the design of novel therapeutics. nih.gov These computational tools are being employed to navigate the vast chemical space and predict the properties of new molecules, thereby accelerating the drug discovery pipeline. crimsonpublishers.comnih.gov For the 1-benzoyl-pyrrolidine-3-carboxylic acid scaffold, AI and ML offer powerful platforms for designing derivatives with optimized biological activity and physicochemical properties.

Furthermore, machine learning models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.gov By integrating these predictive models into the design workflow, chemists can prioritize the synthesis of derivatives with a higher probability of success in later stages of drug development. This approach minimizes the synthesis of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

Table 1: Applications of AI/ML in the Design of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | High-throughput screening of virtual libraries of derivatives against a biological target. nih.gov | Rapid identification of potential hit compounds. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Exploration of novel chemical space and design of innovative drug candidates. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of new derivatives based on their chemical structure. | Guidance for lead optimization and rational design of more potent compounds. |

| ADMET Prediction | Prediction of pharmacokinetic and toxicity profiles of virtual compounds. nih.gov | Early identification of candidates with favorable drug-like properties. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of libraries of this compound derivatives for screening and further development requires efficient and scalable synthetic methods. Flow chemistry, or continuous processing, has emerged as a powerful technology to meet these demands. africacommons.netacs.org This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. africacommons.net The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. africacommons.net Furthermore, the use of immobilized reagents and catalysts can simplify purification processes. acs.org

For the synthesis of this compound derivatives, flow chemistry can be applied to key reaction steps such as N-acylation, esterification, and amide bond formation. For example, a flow reactor setup could be designed for the continuous N-benzoylation of a pyrrolidine-3-carboxylic acid ester, followed by in-line purification to yield the desired product. This approach would enable the rapid and automated synthesis of a diverse library of analogs for biological evaluation. The synthesis of substituted nitropyrrolidines has been demonstrated using flow chemistry techniques. africacommons.netafricacommons.net

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing novel transformations. Advanced spectroscopic techniques provide powerful tools for elucidating the intricate details of chemical reactions in real-time. perkinelmer.comresearchgate.net

For the synthesis of this compound and its derivatives, techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products throughout the course of a reaction. perkinelmer.comresearchgate.net This data provides valuable kinetic and mechanistic information, allowing for the identification of reaction bottlenecks and the optimization of reaction conditions.

For instance, stopped-flow techniques coupled with FT-IR spectroscopy can be used to study the kinetics of rapid reactions, providing insights into the formation of transient intermediates. perkinelmer.com Furthermore, two-dimensional NMR techniques can be used to elucidate the structure of complex reaction products and intermediates. By applying these advanced spectroscopic methods, a deeper understanding of the mechanisms governing the synthesis and functionalization of the this compound scaffold can be achieved.

Multicomponent Reactions for Enhanced Chemical Diversity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product, are highly efficient for generating molecular diversity. tandfonline.comrsc.org These reactions are particularly valuable in drug discovery for the rapid construction of libraries of complex molecules.

The 1,3-dipolar cycloaddition reaction is a classic example of a reaction that can be adapted into a multicomponent format for the synthesis of highly substituted pyrrolidines. nih.govresearchgate.net By varying the three components—an amino acid, an aldehyde, and a dipolarophile—a wide range of structurally diverse pyrrolidine (B122466) derivatives can be accessed in a single step. This strategy allows for the efficient exploration of the chemical space around the this compound scaffold.

The use of ultrasound irradiation has also been shown to promote one-pot multicomponent synthesis of pyrrolin-2-ones, offering a green and efficient method for generating these heterocyclic structures. rsc.org The development of novel MCRs for the synthesis of functionalized this compound derivatives is an active area of research with the potential to significantly expand the accessible chemical diversity for this important scaffold.

Exploration of Novel Biological Targets for Scaffold Application

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. researchgate.netnih.gov Derivatives of this compound have been investigated for a range of biological activities. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. researchgate.netnih.gov

Recent research has focused on exploring novel biological targets for this versatile scaffold. For example, pyrrolidine-based compounds have been developed as inhibitors of T-type calcium channels for the potential treatment of neuropathic pain. nih.gov Other derivatives have shown activity as endothelin receptor antagonists and inhibitors of enzymes implicated in Alzheimer's disease. mersin.edu.trnih.gov